2-氨基-4-苯胺基-4-氧代丁酸

货号 B168417

CAS 编号:

1220953-95-6

分子量: 208.21 g/mol

InChI 键: MPAUCEQZKGWZGT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

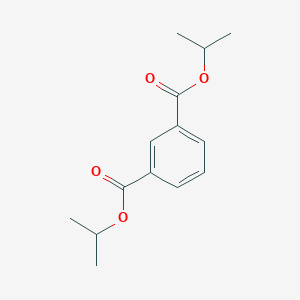

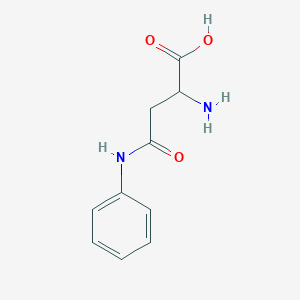

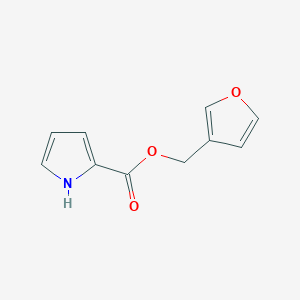

“2-Amino-4-anilino-4-oxobutanoic acid” is a chemical compound with the molecular formula C10H12N2O3 . It is also known as 4-(4-aminoanilino)-4-oxobutanoic acid .

Synthesis Analysis

The synthesis of aminooxo-acids, such as “2-Amino-4-anilino-4-oxobutanoic acid”, can be achieved through the use of an acyltransferase from Mycobacterium smegmatis (MsAcT). The process involves starting from anilines and a range of different anhydrides . The reaction was found to have excellent yields (68–94%) and rapid reactions (0.5–5 h) when carried out at a 1 M-scale .Molecular Structure Analysis

The molecular structure of “2-Amino-4-anilino-4-oxobutanoic acid” can be represented by the InChI stringInChI=1S/C10H12N2O3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6,11H2,(H,12,13)(H,14,15) . The compound has a molecular weight of 208.21 g/mol . Physical And Chemical Properties Analysis

The compound “2-Amino-4-anilino-4-oxobutanoic acid” has a molecular weight of 208.21 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 . The exact mass of the compound is 208.08479225 g/mol .科学研究应用

Enzymatic Amide Bond Formation

- Scientific Field : Green Chemistry

- Application Summary : A highly productive strategy based on the use of an acyltransferase from Mycobacterium smegmatis (MsAcT), for the preparation of aminooxo-acids in water was developed .

- Methods of Application : The process involves 1 M-scale biotransformations carried out with excellent yields (68–94%) and rapid reactions (0.5–5 h) starting from anilines and a range of different anhydrides .

- Results or Outcomes : The high substrate-to-catalyst ratio (Msubstrate/Mcatalyst: 25 000), enzymatic stability (one month without any activity loss), and excellent protein purification yields (130 mg from 2 g of wet cell paste) made this process a green and cost-efficient approach .

Anti-rheumatic and Arthritis Suppressing Agents

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : 4-Oxobutanoic acids have significant biological implications and play a crucial role in pharmaceutical chemistry as anti-rheumatic agents and adjuvant arthritis suppressing agents .

Intermediate in Pharmaceutical Synthesis

属性

IUPAC Name |

2-amino-4-anilino-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-8(10(14)15)6-9(13)12-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAUCEQZKGWZGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326488 |

Source

|

| Record name | 2-amino-4-anilino-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-anilino-4-oxobutanoic acid | |

CAS RN |

1220953-95-6 |

Source

|

| Record name | N-Phenylasparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220953-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-anilino-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

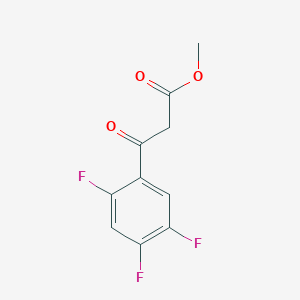

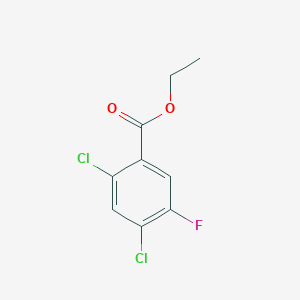

Methyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate

129527-43-1

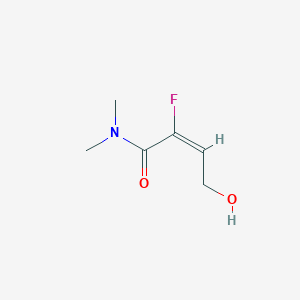

(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide

197096-97-2

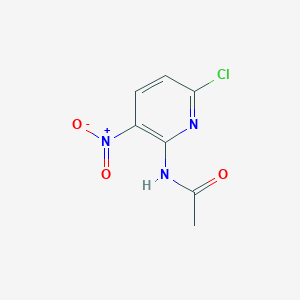

N-(6-chloro-3-nitropyridin-2-yl)acetamide

139086-97-8

![1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B168344.png)

![Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-](/img/structure/B168353.png)

![(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate](/img/structure/B168359.png)